

# The Discovery and Development of PAF1: A Technical Guide

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## Compound of Interest

Compound Name: PAF-AN-1

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## Introduction

The Polymerase-Associated Factor 1 (PAF1) complex is a highly conserved, multifunctional protein assembly that plays a critical role in the regulation of gene expression in eukaryotes.<sup>[1]</sup> Initially identified in *Saccharomyces cerevisiae* as a complex associated with RNA polymerase II (Pol II), subsequent research has revealed its intricate involvement in various stages of transcription, from initiation and elongation to termination and mRNA processing.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the discovery, molecular functions, and therapeutic potential of the PAF1 complex, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

## Discovery and Composition of the PAF1 Complex

The PAF1 complex was first discovered through affinity chromatography experiments designed to identify proteins that associate with RNA polymerase II in yeast.<sup>[3]</sup> These initial studies revealed a core complex consisting of five subunits: Paf1, Ctr9, Cdc73, Rtf1, and Leo1.<sup>[4][5]</sup> This core composition is largely conserved from yeast to humans, highlighting its fundamental importance in eukaryotic transcription.<sup>[5][6]</sup> In human cells, the complex is often referred to as hPAF1C and includes an additional subunit, SKI8, which is involved in mRNA surveillance.<sup>[7]</sup> The integrity of the complex is crucial for its function, with studies showing that the loss of certain subunits, such as Ctr9, can lead to decreased abundance of the other components.<sup>[6]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data related to the function of the PAF1 complex, including its impact on gene expression, RNA Polymerase II dynamics, and histone modifications.

Gene Set	Fold Change in Expression upon PAF1 Depletion	Cell Type	Reference
PAF1-stimulated protein-coding genes	73% of this set show a decrease in steady-state RNA levels	Saccharomyces cerevisiae	[8]
PAF1-repressed protein-coding genes	52% of this set show an increase in nascent transcript levels	Saccharomyces cerevisiae	[8]
Genes with activated CDS-APA	Associated with decreased expression (all isoforms included)	Mouse muscle cells	[9]
Genes with >1.4-fold change in expression	Varied changes depending on subunit depleted	Mouse muscle cells	[9]

Table 1: Effect of PAF1 Depletion on Gene Expression. This table illustrates the percentage of genes showing significant changes in expression levels following the depletion of PAF1, highlighting its dual role as both a transcriptional activator and repressor.

Condition	Change in Pause-Release Ratio (PRR)	Cell Type	Reference
PAF1 depletion in highly paused genes	Significant increase in pause release	HCT116 (human colon cancer)	<a href="#">[10]</a>
PAF1 depletion in highly paused genes	Similar increase in pause release to HCT116	MCF7 (human breast cancer)	<a href="#">[11]</a>
Paf1 RNAi in highly paused genes	Significant increase in pause release	Drosophila S2 cells	<a href="#">[11]</a>
PAF1 depletion	Leads to release of paused Pol II for more highly-paused genes	-	<a href="#">[3]</a>

Table 2: Impact of PAF1 Depletion on RNA Polymerase II Pause-Release Ratio. This table summarizes the observed changes in the ratio of RNA Pol II in the gene body versus the promoter region upon PAF1 depletion, indicating a role for PAF1 in maintaining the paused state of Pol II.

Histone Modification	Change upon PAF1/Paf1C Subunit Depletion	Organism/Cell Type	Reference
H2B monoubiquitylation (H2Bub)	Greatly reduced levels	Saccharomyces cerevisiae	<a href="#">[12]</a>
H3K4 di- and trimethylation	Reduced levels	Saccharomyces cerevisiae	<a href="#">[6]</a>
H3K79 di- and trimethylation	Reduced levels	Saccharomyces cerevisiae	<a href="#">[6]</a>
H3K36 trimethylation	Reduced levels (Paf1 and Ctr9 depletion)	Saccharomyces cerevisiae	<a href="#">[12]</a>

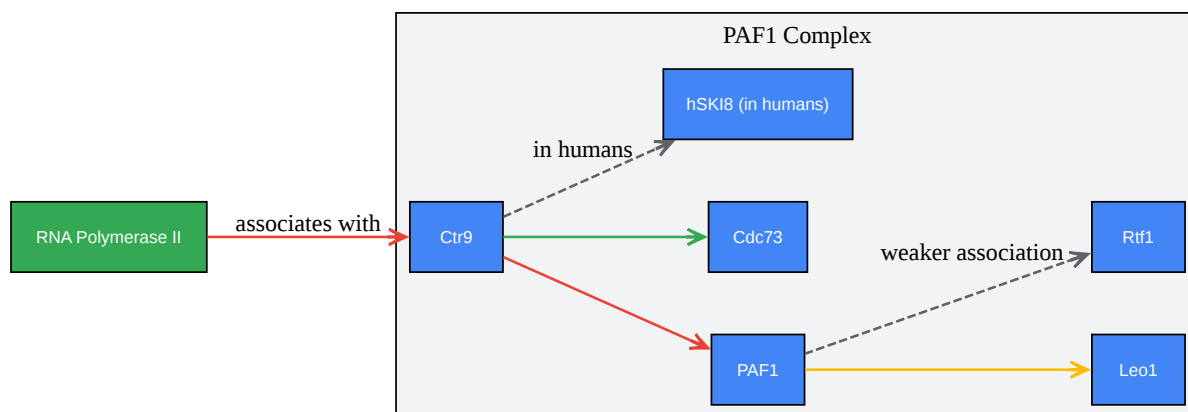
Table 3: PAF1C-Dependent Histone Modifications. This table outlines the significant changes in various histone modifications that are dependent on the presence and proper function of the PAF1 complex.

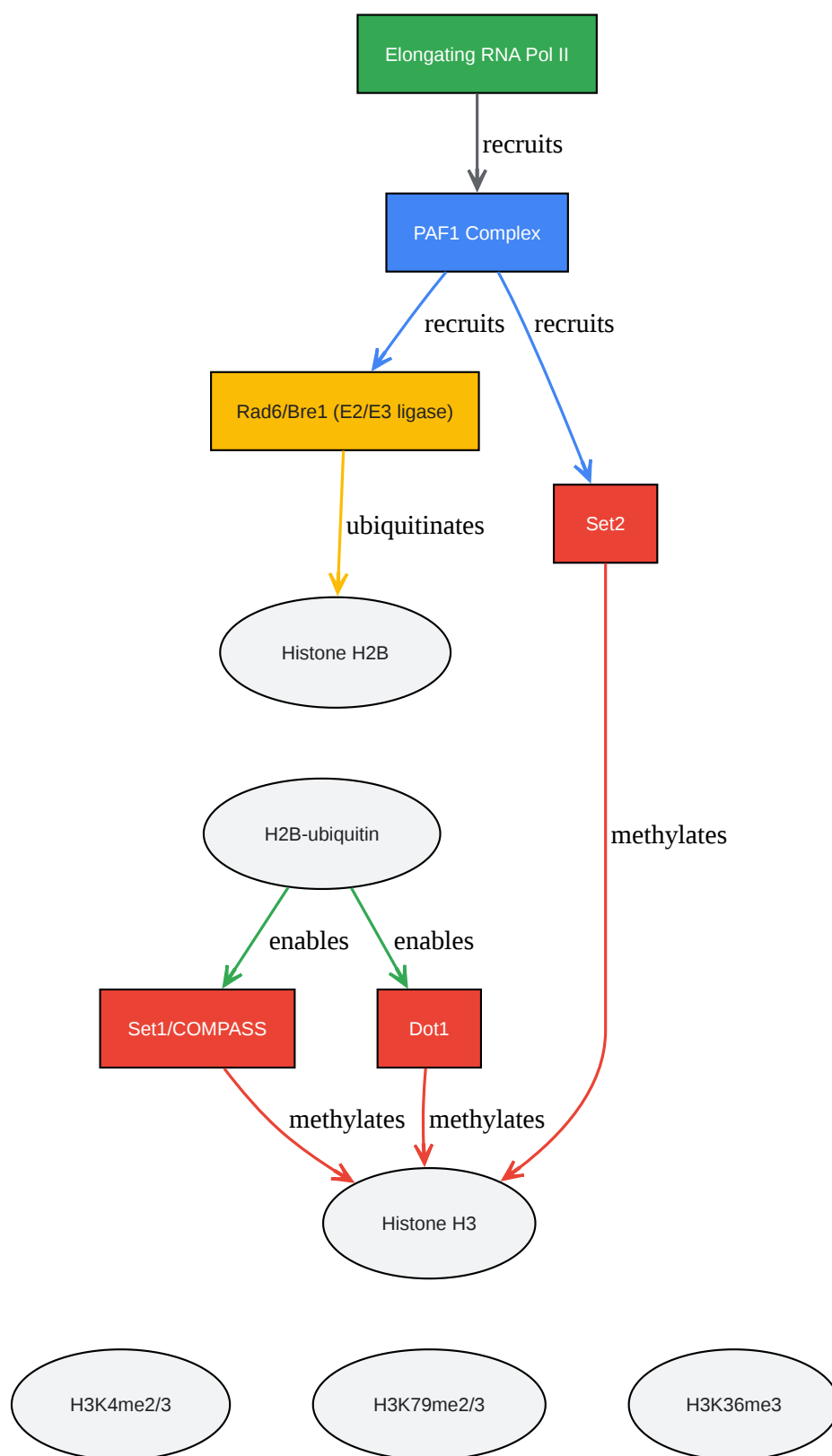
## Key Signaling Pathways and Molecular Interactions

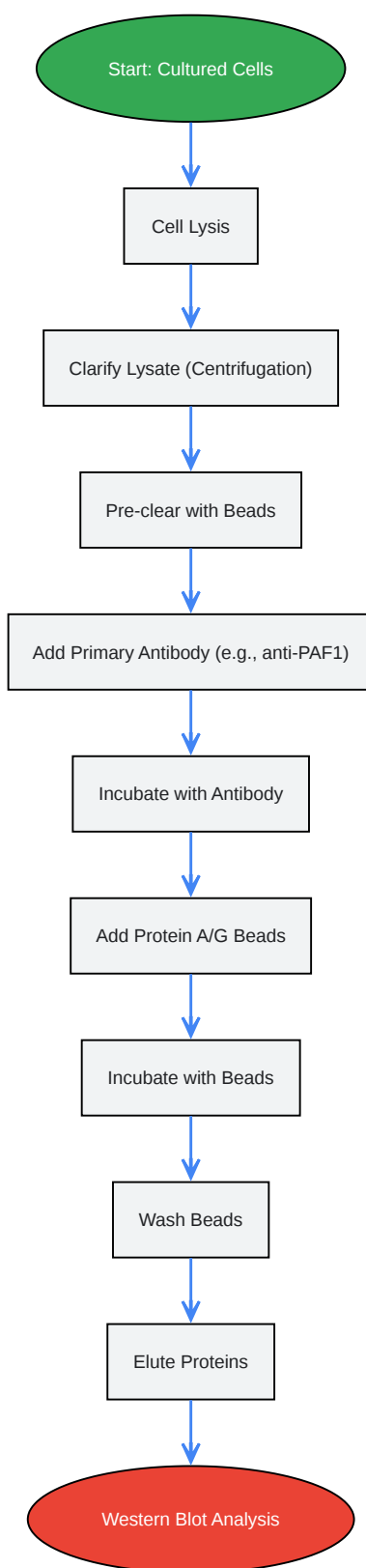
The PAF1 complex is a central hub for a multitude of molecular interactions that regulate transcription and chromatin structure. Its functions are intricately linked to the phosphorylation state of the RNA Pol II C-terminal domain (CTD) and the recruitment of various histone-modifying enzymes.

## PAF1 Complex Assembly and Interaction with RNA Polymerase II

The assembly of the PAF1 complex is a hierarchical process, with the Ctr9 subunit acting as a key scaffold.<sup>[13]</sup> The complex associates with both the non-phosphorylated and the serine 2- and serine 5-phosphorylated forms of the Pol II CTD, indicating its involvement throughout the transcription cycle.<sup>[14]</sup>







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